[(2,6-Dichlorophenyl)methyl](propan-2-yl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dichlorophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C10H14Cl3N. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a dichlorophenyl group attached to a methyl group, which is further connected to an isopropylamine moiety. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichlorophenyl)methylamine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with isopropylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .
Industrial Production Methods
In an industrial setting, the production of (2,6-Dichlorophenyl)methylamine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichlorophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of dichlorophenyl ketones or alcohols.
Reduction: Formation of dichlorophenylmethane derivatives.
Substitution: Formation of hydroxyl or amino-substituted dichlorophenyl compounds.
Scientific Research Applications
(2,6-Dichlorophenyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: Employed in the study of biochemical pathways and as a tool for investigating cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of (2,6-Dichlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(2,6-Dichlorophenyl)methylamine hydrochloride can be compared with other similar compounds, such as:
(2,4-Dichlorophenyl)methylamine hydrochloride: Similar structure but with different chlorine substitution pattern, leading to variations in chemical reactivity and biological activity.
(2,6-Dichlorophenyl)methylamine hydrochloride: Similar structure but with a propyl group instead of an isopropyl group, affecting its physical and chemical properties.
(2,6-Dichlorophenyl)methylamine dihydrochloride: Similar structure but with an additional hydrochloride group, influencing its solubility and stability.
These comparisons highlight the uniqueness of (2,6-Dichlorophenyl)methylamine hydrochloride in terms of its specific chemical structure and resulting properties.
Properties
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-7(2)13-6-8-9(11)4-3-5-10(8)12;/h3-5,7,13H,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYILHXDIOSZJPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC=C1Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.